Omecamtiv mecarbil
Overview
Description
Omecamtiv mecarbil is a cardiac-specific myosin activator that is being studied for its potential role in the treatment of left ventricular systolic heart failure . This compound enhances the contractility of the heart muscle by targeting and activating myocardial ATPase, thereby improving energy utilization and effective myosin cross-bridge formation .
Scientific Research Applications
Omecamtiv mecarbil has a wide range of scientific research applications, particularly in the fields of:
Chemistry: It is used to study the mechanisms of cardiac myosin activation and energy utilization.
Biology: Researchers use it to investigate the molecular pathways involved in heart muscle contraction.
Mechanism of Action
Target of Action
Omecamtiv Mecarbil is a cardiac-specific myosin activator . Myosin, a protein responsible for converting chemical energy into the mechanical force, is the primary target of this compound . This protein plays a crucial role in the contraction of the heart muscle .
Mode of Action
This compound interacts with its target, cardiac myosin, to enhance the formation and duration of effective myosin cross-bridges . This interaction improves energy utilization and allows myosin to strongly bind to actin, producing a power stroke that results in sarcomere shortening/contraction . This compound increases the rate of phosphate release from myosin by stabilizing the pre-powerstroke and the phosphate release states . This accelerates the transition of the actin-myosin complex from the weakly bound to the strongly bound state .
Biochemical Pathways
This compound affects the biochemical pathways involved in cardiac muscle contraction . By specifically targeting and activating myocardial ATPase, it enhances the formation and duration of effective myosin cross-bridges . This results in an increase in the number of myosin heads that are able to connect and pull on actin filaments during systole , thereby improving cardiac contractility independent of calcium fluxes .
Pharmacokinetics
This compound has linear pharmacokinetics with a mean half-life of approximately 20 hours after oral or intravenous administration . It is primarily cleared through metabolism by the CYP4 family through oxidative cleavage of a terminal carbamate moiety that resembles hydrolysis . The bioavailability for this compound solution was found to be 93.5% following rapid and extensive absorption .
Result of Action
The overall clinical result of this compound is an increase in left ventricular systolic ejection time and ejection fraction . This is achieved through the combination of increased and prolonged cross-bridge formation which prolongs myocardial contraction .
Safety and Hazards
In the GALACTIC-HF study, the cardiac myosin activator omecamtiv mecarbil compared with placebo reduced the risk of heart failure events or cardiovascular death in patients with heart failure with reduced ejection fraction . We explored the influence of atrial fibrillation or flutter (AFF) on the effectiveness of this compound .
Future Directions
The therapeutic goal of these drugs is to target cardiac myosins directly to modulate contractility and cardiac power output to alleviate symptoms that lead to heart failure and arrhythmias, without altering calcium signaling . In this Review, we discuss two classes of drugs that have been developed to either activate (omecamtiv mecarbil) or inhibit (mavacamten) cardiac contractility by binding to β -cardiac myosin (MYH7) .
Preparation Methods
The synthesis of omecamtiv mecarbil involves the reaction of methyl 4-(3-amino-2-fluorobenzyl)piperazine-1-carboxylate with 6-methylpyridin-3-amine in the presence of a carbonyl source . This reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product. Industrial production methods may involve optimization of reaction parameters and scaling up the process to meet commercial demands .
Chemical Reactions Analysis
Omecamtiv mecarbil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Omecamtiv mecarbil is unique in its mechanism of action compared to other inotropic agents. Unlike traditional inotropes that increase intracellular calcium levels, this compound directly activates cardiac myosin without altering calcium homeostasis . Similar compounds include:
Mavacamten: A myosin inhibitor used for treating hypertrophic cardiomyopathy.
Dobutamine: An inotropic agent that increases cardiac contractility by stimulating beta-adrenergic receptors.
Milrinone: A phosphodiesterase inhibitor that increases intracellular cyclic adenosine monophosphate levels and enhances calcium signaling.
This compound’s unique ability to improve cardiac function without increasing calcium levels sets it apart from these other compounds .
Properties
IUPAC Name |
methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O3/c1-14-6-7-16(12-22-14)23-19(27)24-17-5-3-4-15(18(17)21)13-25-8-10-26(11-9-25)20(28)29-2/h3-7,12H,8-11,13H2,1-2H3,(H2,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUBTTPMWSKEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)NC2=CC=CC(=C2F)CN3CCN(CC3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025949 | |
Record name | Methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873697-71-3 | |
Record name | Omecamtiv mecarbil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873697-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Omecamtiv mecarbil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873697713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omecamtiv Mecarbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11816 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-[2-fluoro-3-[3-(6-methylpyridin-3yl)ureido]benzyl]piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMECAMTIV MECARBIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M19539ERK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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